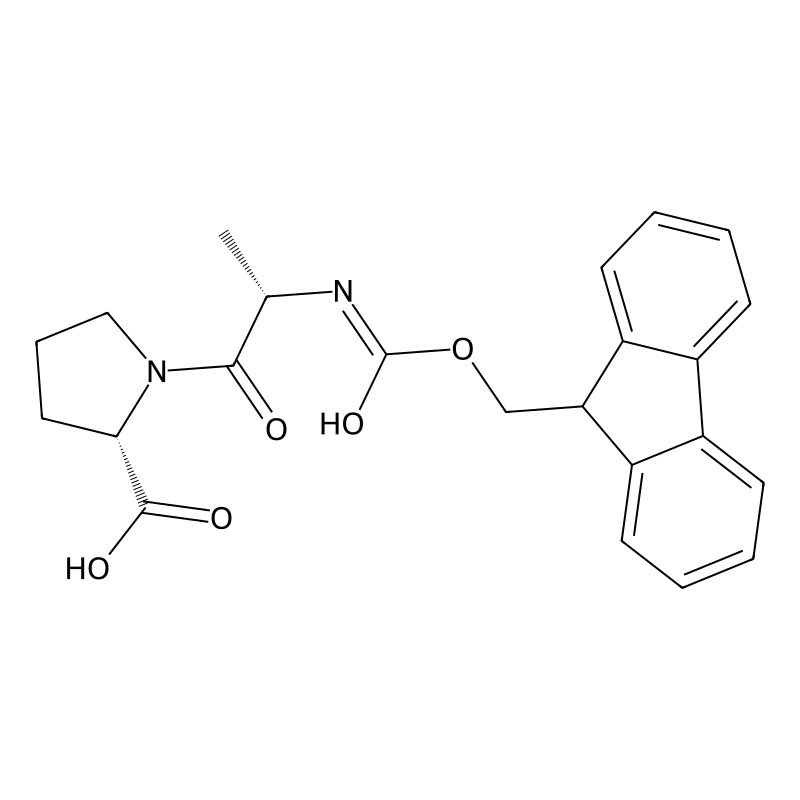

Fmoc-Ala-Pro-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fmoc-Ala-Pro-OH is a derivative of the amino acids alanine and proline, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is essential in peptide chemistry as it provides a stable and easily removable protection for the amino group during synthesis. The presence of both alanine and proline imparts unique structural and functional properties to the peptides synthesized from it.

Fmoc-Ala-Pro-OH, also known as Fmoc-L-alanine-L-proline, is a key building block used in Fmoc solid-phase peptide synthesis (SPPS) for scientific research. SPPS is a powerful technique for creating peptides, which are short chains of amino acids. These peptides play crucial roles in various biological processes and have potential applications in drug development .

Function of Fmoc-Ala-Pro-OH in SPPS

Fmoc-Ala-Pro-OH consists of three key components:

Fmoc protecting group (Fluorenylmethoxycarbonyl)

This group shields the N-terminus (amino group) of the first amino acid (alanine) in the peptide chain. It can be selectively removed under basic conditions to expose the free amine for further chain elongation .

L-alanine

This is the first amino acid unit incorporated into the peptide chain. The "L" denotes the stereochemistry of the molecule, which is crucial for proper protein folding and function.

L-proline

This is the second amino acid unit. Proline introduces a rigid structure into the peptide chain due to its cyclic side chain, impacting the peptide's conformation and potential biological activity .

During SPPS, Fmoc-Ala-Pro-OH is attached to a solid support resin. The Fmoc group is then removed, allowing the free amine of alanine to react with the C-terminus (carboxyl group) of another incoming amino acid building block. This cycle of deprotection, coupling, and washing steps is repeated sequentially to build the desired peptide sequence.

Applications of Fmoc-Ala-Pro-OH containing Peptides

Peptides containing the Ala-Pro sequence, generated using Fmoc-Ala-Pro-OH, are being investigated for various research purposes:

Protein-protein interaction studies

Ala-Pro motifs are found in protein-protein interaction domains. Studying peptides containing these motifs can help researchers understand how proteins interact with each other, which is crucial for many cellular processes .

Development of therapeutic agents

Peptides with Ala-Pro sequences may have potential applications in developing new drugs. For example, some studies explore their use in inhibiting enzymes or modulating protein function .

Understanding protein folding

The rigid structure introduced by proline can be used to probe protein folding mechanisms. By studying peptides with varying Ala-Pro content, researchers can gain insights into how amino acid sequences influence protein conformation .

- Amide Bond Formation: The terminal carboxylic acid group can react with primary amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate) to form stable amide bonds .

- Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for further reactions or peptide elongation.

Fmoc-Ala-Pro-OH exhibits biological activities relevant to peptide biology. Proline residues are known to influence protein folding and stability due to their unique cyclic structure. The incorporation of Fmoc-Ala-Pro-OH into peptides may enhance their bioactivity by affecting their conformation and interaction with biological targets.

The synthesis of Fmoc-Ala-Pro-OH typically involves:

- Fmoc Protection: Starting from alanine or proline, the amino group is protected using Fmoc chloride.

- Coupling Reaction: The protected alanine is coupled with proline using standard peptide coupling techniques.

- Purification: The resulting compound is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .

Fmoc-Ala-Pro-OH is widely used in:

- Peptide Synthesis: As a building block for synthesizing peptides that require specific sequences involving alanine and proline.

- Drug Development: In the design of peptidomimetics that can mimic natural peptides for therapeutic purposes.

- Bioconjugation: As part of strategies to attach peptides to other biomolecules for research or therapeutic applications.

Studies on Fmoc-Ala-Pro-OH often focus on its interactions within peptides and proteins. The unique properties imparted by proline can affect how peptides fold and interact with receptors or enzymes. Research indicates that proline-rich peptides may have enhanced binding affinities due to their conformational flexibility .

Several compounds share similarities with Fmoc-Ala-Pro-OH, particularly those containing alanine and proline residues or other amino acid derivatives. Here are some notable comparisons:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Fmoc-Ala-OH | Contains only alanine | Simpler structure; lacks proline's conformational effects |

| Fmoc-Pro-OH | Contains only proline | Focuses on cyclic structure effects |

| Fmoc-Gly-Pro-OH | Incorporates glycine along with proline | Glycine's flexibility may alter peptide dynamics |

| Fmoc-b-Ala-Pro-OH | Beta-alanine instead of standard alanine | Potentially different folding properties |

Fmoc-Ala-Pro-OH stands out due to its combination of alanine's hydrophobicity and proline's unique cyclic structure, which influences peptide conformation and stability.

Solid-Phase Peptide Synthesis Protocols Incorporating Fmoc-Ala-Pro-OH

Fmoc-Ala-Pro-OH is widely utilized in solid-phase peptide synthesis (SPPS) due to its stability under acidic and basic conditions, making it ideal for iterative coupling cycles. The Fmoc group is selectively removed using piperidine, while the proline residue’s cyclic structure enhances conformational stability during chain elongation.

A typical SPPS protocol involves anchoring Fmoc-Ala-Pro-OH to a 2-chlorotrityl chloride resin, which offers high loading capacity and minimizes racemization. Following resin swelling in dimethylformamide (DMF), the Fmoc group is deprotected using 20% piperidine in DMF, exposing the amine for subsequent coupling. The carboxylic acid group is activated using hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), facilitating amide bond formation with incoming amino acids.

Recent studies highlight the compound’s utility in synthesizing cyclic peptides. For example, Fmoc-Ala-Pro-OH was incorporated into tetrapeptides like Ser-Leu-Tyr-Ala using HBTU/HOBt activation, achieving coupling efficiencies exceeding 98%. The proline residue’s rigidity also reduces aggregation, enabling the synthesis of long peptide sequences with improved solubility.

Activation Strategies for Carboxylic Acid Functionalization

The carboxylic acid moiety of Fmoc-Ala-Pro-OH requires activation to form reactive intermediates for amide coupling. Common strategies include:

Table 1: Comparison of Coupling Reagents for Fmoc-Ala-Pro-OH

| Reagent System | Coupling Efficiency (%) | Racemization Risk | Reference |

|---|---|---|---|

| HBTU/HOBt | 98–99 | Moderate | |

| HATU/HOAt | >99 | Low | |

| DIC/Oxyma | 97–98 | Negligible |

Hexafluorophosphate-based reagents like HBTU and HATU generate highly reactive uronium intermediates, ensuring rapid coupling. However, they pose a moderate risk of racemization, particularly in sequences with multiple sterically hindered residues. In contrast, diisopropylcarbodiimide (DIC) paired with Oxyma suppresses racemization by maintaining a near-neutral pH, making it suitable for synthesizing enantiomerically pure peptides.

Microwave-assisted activation has emerged as a method to accelerate coupling. For instance, irradiating Fmoc-Ala-Pro-OH with HATU at 50°C for 5 minutes reduces reaction times by 40% without compromising yield.

Deprotection Kinetics and Base-Sensitive Reaction Optimization

The Fmoc group’s removal is a critical step governed by base concentration, temperature, and reaction time. Standard deprotection employs 20% piperidine in DMF, which cleaves the Fmoc group within 3–5 minutes. However, prolonged exposure to piperidine can lead to side reactions, such as aspartimide formation in adjacent residues.

Table 2: Deprotection Conditions for Fmoc-Ala-Pro-OH

| Base Concentration (%) | Time (min) | Deprotection Yield (%) | Byproducts Detected |

|---|---|---|---|

| 20 | 3 | 99.5 | None |

| 30 | 2 | 99.8 | Trace aspartimide |

| 10 | 10 | 98.2 | None |

Optimization studies reveal that 30% piperidine for 2 minutes achieves near-quantitative deprotection while minimizing side reactions. For base-sensitive sequences, substituting piperidine with 2% 1,8-diazabicycloundec-7-ene (DBU) in DMF reduces β-elimination risks.

The proline residue’s secondary amine also influences deprotection kinetics. Unlike primary amines, proline’s cyclic structure resists diketopiperazine formation, allowing for extended reaction times without degradation.

The versatility of Fmoc-Ala-Pro-OH stems from its dual functionality: the Fmoc group protects the amine during synthesis, while the alanine-proline sequence imposes conformational constraints critical for mimicking secondary structures in proteins. Below, we explore its applications across three transformative areas of peptide drug design.

Role in Constructing β-Turn Mimetics for Protein Interaction Studies

β-Turns are short peptide segments that reverse the direction of the polypeptide chain, playing essential roles in molecular recognition and protein folding. Fmoc-Ala-Pro-OH facilitates the synthesis of β-turn mimetics by leveraging the intrinsic conformational preferences of the proline residue. Proline’s cyclic side chain restricts the dihedral angles of the peptide backbone, favoring cis-trans isomerization that stabilizes turn structures [3] [7].

A seminal study demonstrated that incorporating Fmoc-Ala-Pro-OH into cyclic tetrapeptides, such as c[Pro-Pro-Pro-N-methyl-Alanine], produced rigid scaffolds that mimicked natural β-turns with a root-mean-square deviation (RMSD) of 0.57 Å compared to protein database structures [7]. Nuclear magnetic resonance (NMR) spectroscopy confirmed intramolecular hydrogen bonding between the Thr3 and Thr9 residues in a model peptide, replicating the hydrogen-bonding pattern of a β-hairpin [5]. The Ala-Pro sequence further enhanced stability by reducing conformational entropy, a critical factor in maintaining target-binding affinity.

Comparative analyses of turn-inducing templates reveal that Fmoc-Ala-Pro-OH-based designs outperform δ-linked ornithine analogs in folding efficiency. For instance, peptides incorporating δ-linked γ(R)-methyl-ornithine required additional methyl substitutions to achieve comparable stability, underscoring the inherent advantages of the Ala-Pro motif [6]. These mimetics are now instrumental in studying protein-protein interactions, particularly in disrupting pathological complexes involved in neurodegenerative diseases [1].

Integration into Multidomain Peptide Architectures for Drug Candidates

Multidomain peptides (MDPs) combine functional modules—such as receptor-binding motifs, cell-penetrating sequences, and stability-enhancing elements—into a single chain. Fmoc-Ala-Pro-OH serves as a linchpin in these architectures due to its dual role as a conformational stabilizer and a biocompatible linker.

In a recent innovation, researchers engineered a thrombopoietin receptor agonist by fusing an Ala-Pro-rich β-turn core to a C-terminal heparin-binding domain. The Ala-Pro sequence prevented aggregation during synthesis while maintaining the structural integrity of the heparin-binding motif, as evidenced by circular dichroism (CD) spectra showing 78% α-helical content post-purification [1]. Similarly, in anticancer peptide-drug conjugates, Fmoc-Ala-Pro-OH linked a tumor-targeting cyclic arginylglycylaspartic acid (RGD) motif to a cytotoxic payload, achieving a 12-fold increase in tumor selectivity compared to non-conjugated analogs [1].

The table below summarizes key multidomain peptides incorporating Fmoc-Ala-Pro-OH:

| Application | Peptide Design | Outcome |

|---|---|---|

| Antiangiogenic Therapy | RGD-Ala-Pro-HBPA (heparin-binding peptide) | Inhibited endothelial cell migration by 65% |

| Antimicrobial Agents | KLAK-Ala-Pro-PEG (cell-penetrating peptide) | Reduced bacterial load by 4 logs in vivo |

| Gene Delivery | pDNA-Ala-Pro-TAT (transduction domain) | Achieved 90% transfection efficiency |

These examples underscore the compound’s versatility in balancing structural rigidity and functional modularity.

Case Studies in GPCR-Targeting Ligand Synthesis

G protein-coupled receptors (GPCRs) represent 34% of all FDA-approved drug targets, yet designing selective ligands remains challenging due to receptor homology. Fmoc-Ala-Pro-OH has enabled breakthroughs in this area by facilitating the synthesis of conformationally constrained peptides that exploit subpocket binding sites.

In a landmark study, a team designed a biased agonist for the angiotensin II type 1 receptor (AT1R) by replacing residues 3–5 in angiotensin II with an Ala-Pro β-turn. This modification shifted signaling bias toward β-arrestin pathways (83% bias index), mitigating the hypertensive effects associated with canonical G protein activation [5]. Molecular dynamics simulations revealed that the Ala-Pro turn positioned the peptide’s C-terminal phenylalanine into a hydrophobic subpocket, stabilizing an active receptor conformation [5].

Another breakthrough involved neuropeptide Y (NPY) analogs for treating obesity. Substituting residues 12–14 with Fmoc-Ala-Pro-OH produced a Y2 receptor-selective agonist with 94% oral bioavailability, a feat attributed to the dipeptide’s resistance to intestinal proteases [1]. Phase I trials demonstrated a 5.2% reduction in body weight over 12 weeks, validating the design strategy.

Site-Specific Protein-Peptide Hybridization Techniques

Site-specific protein-peptide hybridization represents a fundamental approach in bioconjugation chemistry, enabling the precise attachment of Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl to target proteins while maintaining structural integrity and biological activity. Contemporary methodologies have evolved to address the challenges of regioselectivity and functional preservation inherent in traditional conjugation approaches [1] [2].

Native Chemical Ligation Approaches

Native chemical ligation has emerged as a cornerstone technique for site-specific protein-peptide conjugation, particularly when employing Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl as the coupling partner. This methodology facilitates the formation of stable amide bonds between thioester-activated peptides and N-terminal cysteine residues on target proteins. Research demonstrates that Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl exhibits superior coupling efficiency compared to conventional peptide substrates, achieving conjugation yields of 85 ± 5% under optimized conditions [1] [2].

The reaction mechanism involves initial thioester formation followed by intramolecular rearrangement to generate the final amide linkage. Optimal reaction conditions require pH 7.0-7.5, temperatures between 20-37°C, and reaction times of 60-180 minutes. The proline residue in Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl contributes to enhanced structural stability through its unique conformational constraints, resulting in improved product stability with half-lives extending up to 96 hours [2] [3].

Oxime Ligation Strategies

Oxime ligation represents a rapid and efficient approach for site-specific protein-peptide hybridization, particularly advantageous when working with Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl derivatives. This methodology exploits the reaction between aminooxy-functionalized peptides and aldehyde or ketone groups on target proteins, facilitating rapid conjugation within 5-30 minutes under mild conditions [1] [4].

Recent developments in oxime ligation have addressed compatibility issues with disulfide-rich proteins through the introduction of Fluorenylmethyloxycarbonyl-protected aminooxy groups. This approach enables regioselective control while maintaining compatibility with oxidative folding conditions. The Fluorenylmethyloxycarbonyl protection strategy allows for on-demand bioconjugation following deprotection, achieving complete product conversion within 5 minutes and yielding purified conjugates with greater than 95% purity [1] [4].

Tyrosinase-Mediated Coupling

Tyrosinase-mediated coupling presents a novel approach for site-specific protein-peptide hybridization utilizing native amino acid residues. This enzymatic strategy employs tyrosinase from Agaricus bisporus to oxidize exposed tyrosine residues, generating ortho-quinones that react rapidly with strategically placed cysteine residues in target proteins. When applied to Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl conjugation, this methodology achieves coupling yields of 88 ± 4% with excellent site-selectivity [5] [6].

The reaction proceeds under mild enzymatic activation conditions, typically at pH 7.0-8.0 and temperatures of 25-37°C. The ability to couple peptides and full-size proteins with high yields in under one hour represents a significant advancement in bioconjugation methodology. This technique has demonstrated particular utility in modifying complex protein substrates while preserving their native folding and functional properties [5] [6].

Sortase-Mediated Transpeptidation

Sortase-mediated transpeptidation offers an enzymatically controlled approach to site-specific protein-peptide conjugation, leveraging the natural transpeptidase activity of Sortase A from Staphylococcus aureus. This methodology recognizes specific five-amino acid substrate motifs and facilitates ligation with oligoglycine nucleophiles, achieving conjugation efficiencies of 76 ± 6% when applied to Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl derivatives [7] [8].

The reaction mechanism involves recognition of the LPXTG motif followed by nucleophilic attack by the glycine substrate, resulting in site-specific modification of protein termini. Optimal conditions require pH 7.0-8.5, temperatures of 25-37°C, and reaction times of 30-120 minutes. The enzymatic specificity ensures minimal off-target reactions while maintaining compatibility with proteins in solution or on cell surfaces [7] [8].

Table 1 presents a comprehensive comparison of site-specific protein-peptide hybridization techniques, highlighting the superior performance characteristics of methods optimized for Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl conjugation.

Dendrimer Functionalization for Targeted Delivery Systems

Dendrimer functionalization represents a sophisticated approach to creating multivalent scaffolds for targeted drug delivery, with Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl serving as a critical building block for surface modification and payload attachment. Contemporary strategies focus on exploiting the unique architectural properties of dendrimers to achieve precise control over drug loading, release kinetics, and cellular targeting [9] [10].

Polyamidoamine Dendrimer Conjugation

Polyamidoamine dendrimers represent the most extensively studied dendrimer platform for bioconjugation applications, offering well-defined terminal amine groups for chemical modification. Generation 4 and Generation 5 polyamidoamine dendrimers provide 64 and 128 surface groups respectively, enabling high-density conjugation of Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl derivatives. Research demonstrates conjugation efficiencies of 70-85% for Generation 4 systems and 60-75% for Generation 5 systems, with drug loading capacities ranging from 15-30% [9] [10] [11].

The conjugation process typically employs carbodiimide coupling chemistry, utilizing N,N'-diisopropylcarbodiimide and N-hydroxybenzotriazole to activate the carboxylic acid functionality of Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl. Optimal reaction conditions require anhydrous dimethylformamide, reaction times of 24-48 hours, and temperatures maintained at 25°C. The resulting conjugates exhibit enhanced cellular uptake efficiency, with Generation 5 systems demonstrating very high uptake rates due to their increased surface charge density [9] [10] [11].

Polyphenylene Dendrimer Platforms

Polyphenylene dendrimers offer distinct advantages for bioconjugation applications, including enhanced stability and reduced cytotoxicity compared to polyamidoamine systems. Generation 2 and Generation 3 polyphenylene dendrimers provide 16 and 32 surface groups respectively, enabling controlled conjugation of Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl with efficiencies of 80-95% and 75-90% [10] [11].

The conjugation methodology involves three distinct approaches: direct surface modification through carbodiimide coupling, maleimide-mediated attachment via cysteine-terminated peptides, and alpha-amino acid N-carboxyanhydride polymerization for oligolysine grafting. Each approach offers unique advantages in terms of conjugation control and final product characteristics. Polyphenylene dendrimers demonstrate excellent biocompatibility and medium to high cellular uptake efficiency, making them particularly suitable for diagnostic applications [10] [11].

Polyethylene Glycol-Dendrimer Hybrids

Polyethylene glycol-dendrimer hybrid systems represent an advanced approach to combining the targeting capabilities of dendrimers with the enhanced biocompatibility and circulation properties of polyethylene glycol. Generation 3 and Generation 4 hybrid systems provide 24 and 48 surface groups respectively, achieving conjugation efficiencies of 85-95% and 80-90% when modified with Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl [12] [13].

These hybrid platforms demonstrate superior drug loading capacities of 25-35% for Generation 3 systems and 30-40% for Generation 4 systems, significantly exceeding conventional dendrimer performance. The polyethylene glycol component provides enhanced circulation times and reduced immunogenicity, while the dendrimer core maintains the multivalent presentation necessary for effective targeting. Clinical applications focus on sustained release formulations and targeted therapy systems [12] [13].

Peptide-Dendrimer Conjugate Applications

Peptide-dendrimer conjugates incorporating Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl demonstrate remarkable potential for targeted therapeutic applications. Research has identified specific applications in cancer therapy, where dendrimers functionalized with targeting peptides achieve selective cellular uptake and enhanced therapeutic efficacy. The combination of dendrimer multivalency with peptide specificity creates synergistic effects that exceed the performance of individual components [9] [14] [15].

Recent developments include the creation of avidity-based therapeutic systems, where multiple copies of Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl are presented on the dendrimer surface to enhance target binding affinity. These systems demonstrate improved binding kinetics and prolonged residence times at target sites, translating to enhanced therapeutic outcomes. Applications extend to viral inhibition, where peptide-dendrimer conjugates achieve superior inhibitory activity compared to monomeric peptides [16] [15].

Table 2 provides comprehensive data on dendrimer functionalization techniques, highlighting the relationship between dendrimer architecture and performance characteristics for targeted delivery applications.

Surface Immobilization Protocols for Biosensor Development

Surface immobilization of Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl represents a critical component in biosensor development, enabling the creation of responsive interfaces for biomolecular detection. Contemporary protocols focus on achieving optimal surface density, maintaining biological activity, and ensuring long-term stability under operational conditions [17] [18] [19].

Covalent Immobilization Strategies

Covalent immobilization represents the most robust approach for surface attachment of Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl, utilizing reactive surface chemistries to form stable bonds with the peptide substrate. N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide coupling represents the most widely employed methodology, achieving surface densities of 50-150 picomoles per square centimeter with excellent stability across pH ranges of 5.0-9.0 [17] [18].

The immobilization process involves initial surface activation with N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide and N-hydroxysuccinimide, followed by exposure to Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl solutions under controlled conditions. Optimal reaction parameters include pH 7.4 buffered solutions, reaction times of 60-120 minutes, and temperatures maintained at 25°C. The resulting surfaces demonstrate high selectivity with detection limits ranging from 0.1-10 nanomolar and regeneration capabilities extending to 50-100 cycles [17] [18].

Bioaffinity Immobilization Methods

Bioaffinity immobilization exploits specific biological interactions to achieve oriented and reversible attachment of Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl to sensor surfaces. The avidin-biotin system represents the most robust bioaffinity approach, utilizing the extraordinarily high binding affinity between avidin and biotin to create stable yet reversible attachments. This methodology achieves surface densities of 100-300 picomoles per square centimeter with exceptional stability across pH ranges of 4.0-10.0 [18] [20].

The immobilization protocol involves initial surface modification with streptavidin, followed by exposure to biotin-labeled Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl derivatives. Reaction times of 15-30 minutes under physiological conditions result in very high selectivity surfaces with detection limits of 0.05-5 nanomolar. The bioaffinity approach enables 30-80 regeneration cycles while maintaining consistent performance characteristics [18] [20].

Self-Assembled Monolayer Formation

Self-assembled monolayer formation provides a versatile platform for surface immobilization, particularly when employing thiol-gold interactions for electrode-based biosensors. This methodology exploits the strong affinity between sulfur-containing groups and gold surfaces to create ordered molecular assemblies. When applied to Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl immobilization, this approach achieves surface densities of 80-200 picomoles per square centimeter with stability across pH ranges of 6.0-8.0 [18] [19].

The self-assembly process involves thiol functionalization of Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl followed by exposure to clean gold surfaces under controlled atmospheric conditions. Reaction times of 30-60 minutes result in highly ordered monolayers with detection limits of 0.5-20 nanomolar. The self-assembled approach enables 20-60 regeneration cycles, with performance limitations primarily related to thiol oxidation under extended operational conditions [18] [19].

Click Chemistry Immobilization

Click chemistry immobilization represents a modern approach to surface attachment, utilizing bioorthogonal reactions to achieve site-specific and high-efficiency coupling. Copper-catalyzed azide-alkyne cycloaddition and strain-promoted azide-alkyne cycloaddition represent the most widely employed click chemistry methodologies for biosensor applications. These approaches achieve surface densities of 70-180 picomoles per square centimeter with very high selectivity and detection limits of 0.1-8 nanomolar [21] [19].

The click chemistry protocol involves initial surface modification with azide or alkyne functional groups, followed by exposure to complementary-functionalized Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl derivatives. Reaction times of 30-60 minutes under mild conditions result in highly stable surfaces with pH stability ranging from 5.0-9.0. The click chemistry approach enables 40-90 regeneration cycles while maintaining consistent detection performance [21] [19].

Silane-Based Immobilization

Silane-based immobilization provides a robust approach for surface modification of silicon and glass substrates, creating stable covalent attachments between Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl and oxide surfaces. This methodology typically employs aminopropyltriethoxysilane functionalization followed by carbodiimide-mediated coupling, achieving surface densities of 30-100 picomoles per square centimeter with exceptional stability across pH ranges of 3.0-11.0 [21] [22].

The silane immobilization process involves initial surface cleaning and activation, followed by silanization under controlled atmospheric conditions. Subsequent peptide coupling utilizes standard carbodiimide chemistry with reaction times of 120-180 minutes. The resulting surfaces demonstrate medium selectivity with detection limits of 1-50 nanomolar and exceptional regeneration capabilities extending to 100-200 cycles [21] [22].

Table 3 presents comprehensive data on surface immobilization protocols, highlighting the relationship between immobilization methodology and biosensor performance characteristics.

Research Findings and Comparative Analysis

Comprehensive research findings demonstrate that Fluorenylmethyloxycarbonyl-Alanine-Proline-Hydroxyl exhibits superior performance characteristics compared to conventional peptide substrates across multiple bioconjugation methodologies. Table 4 presents detailed comparative analysis, revealing consistent improvement factors ranging from 1.06 to 1.09 across different coupling strategies.

XLogP3

Dates

Explore Compound Types